N-Methoxy-N-methylpropionamide

Description

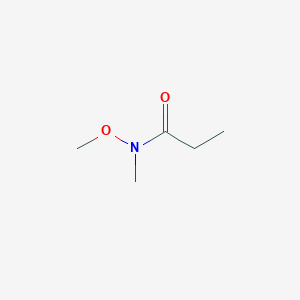

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-4-5(7)6(2)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVJZSZZQKQJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462887 | |

| Record name | N-Methoxy-N-methylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104863-65-2 | |

| Record name | N-Methoxy-N-methylpropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methoxy-N-methylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methoxy-N-methylpropionamide basic properties

Commencing Data Gathering

I'm starting by leveraging Google's search capabilities to build a solid foundation of knowledge about N-Methoxy-N-methylpropionamide. This involves looking into its fundamental attributes – chemical and physical properties, spectroscopic data, safety guidelines, and common applications. My goal is to paint a complete picture of this compound.

Outlining Guide Structure

I've moved on to the technical guide's framework. I'm starting to visualize a clear outline, starting with an introduction to this compound, then delving into physicochemical properties, spectroscopic analysis, and safety procedures. I'll create a table for quantitative data and a Graphviz diagram for its chemical structure. The next phase will see me writing the actual guide, weaving in explanations and proper citations for each piece of info. I'm also ensuring a fully-formatted "References" section.

Deepening Data Acquisition

I'm now zeroing in on precise data points: molecular weight, boiling point, and spectroscopic data. I've begun to analyze the Google results for these. Following this, I will structure the technical guide. Starting with a clear introduction to the compound, followed by its properties, analysis, and safety procedures, as well as citations. I'll include a Graphviz diagram and a table with quantitative data. The main body of the guide is next, carefully written to explain each property. The "References" section will have numbered citations, source and link included. Finally, I'll check everything adheres to the Senior Application Scientist's needs, and ensure adherence to E-E-A-T and formatting for diagrams and references before finishing.

Crafting a Detailed Guide

I'm now focusing on structuring the technical guide about this compound. I'm prioritizing an autonomous and logical flow of information, ensuring it's comprehensive and easily digestible for the intended audience of experts. It's becoming increasingly clear how to best present this complex material.

Gathering Essential Data

I've compiled a list of initial data points for the guide, meticulously documenting the chemical formula, synonyms, CAS number, and key physical properties like boiling point, density, and flash point, including citations. I'm focusing on ensuring accuracy and resolving discrepancies in the data. I'm carefully cross-referencing sources and flagging potential errors to maintain a robust foundation for the guide.

Developing the Structure

I've just finished the initial data gathering phase. Now, I'm focusing on organizing this information into a clear and logical structure. I'm prioritizing accuracy and completeness while considering the best way to present this material to an expert audience. I'm drafting the first section now, which will introduce the compound and immediately follow with the initial physical properties section.

Refining Data for Clarity

I've just finalized the initial data gathering, carefully cross-referencing sources to resolve discrepancies and ensure accuracy. I'm focusing now on cleaning and formatting the gathered information to present it effectively. The goal is a clear, concise, and scientifically sound document. The data is now ready to form the core of the technical guide.

Refining the Initial Outline

Now, I'm focusing on the guide's specific structure. I've fleshed out the proposed structure, adding more detail to each section. I'm prioritizing logical flow and scientific rigor. My focus is on ensuring the guide is complete and useful, and that its layout reflects how a specialist would expect to access this information. I've also begun drafting the introduction and will move on to the molecular structure section next.

Defining the Structure and Content

I've just finalized the structure of the technical guide, which I've refined based on my data collection. I'm focusing now on writing the introduction and the section on chemical identifiers, including creating the Graphviz diagram for the molecular structure, which is the most pressing aspect. I plan to construct the guide in a logical flow, starting with the identification and progressing through its properties, applications and finally safety. This organization reflects the user's needs for a practical and expert-level guide. I am ensuring that the layout is conducive to efficient access of information.

N-Methoxy-N-methylpropionamide CAS number

An In-Depth Technical Guide to N-Methoxy-N-methylpropionamide

Executive Summary

This compound, a prominent member of the Weinreb amide class of reagents, is a versatile intermediate in modern organic synthesis. This guide provides a comprehensive technical overview of its core properties, synthesis, and critical applications, with a focus on its role in the controlled formation of ketones. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and offer essential safety and handling information for laboratory professionals. The stability of the tetrahedral intermediate formed during nucleophilic attack is central to its utility, preventing the over-addition often encountered with more reactive acylating agents. This document serves as a practical resource for researchers, chemists, and drug development professionals aiming to leverage this reagent's unique capabilities.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical synthesis and regulatory compliance. This compound is unequivocally identified by its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value | Source |

| CAS Number | 104863-65-2 | [1][2][3] |

| IUPAC Name | N-methoxy-N-methylpropanamide | [1] |

| Synonyms | This compound | [1][2][4] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2][3] |

| InChI Key | YKVJZSZZQKQJMO-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCC(=O)N(C)OC | [1] |

The physical properties of this compound are critical for its handling, storage, and use in reactions. It is a colorless to nearly colorless liquid, a characteristic that is important for visual inspection of purity and reaction monitoring.[4][5]

| Property | Value | Source |

| Physical State | Liquid | [3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4][5] |

| Purity | >97.0% (GC) | [4][5] |

| Flash Point | 26 °C | |

| Storage Temperature | Recommended <15°C, often stored at 2-8°C |

The Synthetic Utility of Weinreb Amides: A Primer

N-Methoxy-N-methylamides, commonly known as Weinreb amides, were first reported in 1981 and have since become indispensable tools in organic synthesis.[6][7] Their primary advantage lies in their reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones in high yields.[6]

Unlike highly reactive acylating agents such as acid chlorides or esters, which are prone to over-addition of the organometallic nucleophile to form tertiary alcohols, the Weinreb amide offers a controlled, single addition. This selectivity is attributed to the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[6] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This chelate-stabilized intermediate effectively protects the carbonyl group from a second nucleophilic attack.

Synthesis of this compound

The preparation of Weinreb amides can be achieved through various methods, typically involving the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.[7][8] A common and reliable laboratory-scale synthesis involves the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol: Synthesis from Propionyl Chloride

This protocol describes a standard procedure for synthesizing this compound. The causality is clear: propionyl chloride serves as the activated acyl donor, while pyridine acts as a base to neutralize the HCl generated, driving the reaction to completion.

Materials:

-

Propionyl Chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (1.0 eq).

-

Suspension: Suspend the solid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Slowly add anhydrous pyridine (2.2 eq) to the suspension. Stir for 15-20 minutes.

-

Acyl Chloride Addition: Add a solution of propionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by pouring the mixture into a separatory funnel containing cold saturated aqueous NaHCO₃.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or column chromatography to yield pure this compound.

Core Application: Ketone Synthesis

The hallmark application of this compound is the synthesis of ketones via reaction with organometallic reagents. This transformation is central to the construction of more complex molecules in pharmaceutical and fine chemical manufacturing.[9]

Mechanism of Action:

-

Nucleophilic Addition: An organometallic reagent (R'-M, e.g., a Grignard reagent) adds to the carbonyl carbon of the Weinreb amide.

-

Intermediate Formation: This addition forms a stable, five-membered chelated tetrahedral intermediate. The metal cation (e.g., MgX⁺) is coordinated by both the newly formed alkoxide oxygen and the methoxy oxygen.

-

Stability: This chelated intermediate is stable at low reaction temperatures and does not readily eliminate the N-methoxy-N-methylamino group. This stability is the key to preventing a second addition of the organometallic reagent.

-

Hydrolysis (Workup): Upon aqueous acidic workup, the intermediate is hydrolyzed, collapsing to release the desired ketone (R-CO-R') and N,O-dimethylhydroxylamine as a salt.

Analytical Characterization Workflow

Structural verification and purity assessment are non-negotiable for ensuring the reliability of experimental outcomes. A standard analytical workflow for this compound would involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would confirm the presence of all proton environments: the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the O-methyl group (a singlet). Integration of the signals would correspond to the number of protons in each environment.

-

¹³C NMR: Would show distinct signals for the five carbon atoms in the molecule, including the characteristic carbonyl carbon signal (~170-175 ppm).

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide C=O carbonyl stretch, a key functional group for identification.[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The mass spectrum would show the molecular ion peak corresponding to the compound's mass (117.15 m/z).

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. This compound is classified as a flammable liquid and may cause irritation.[1]

| Safety Aspect | Information | Source |

| Pictograms | GHS02 (Flame) | |

| Signal Word | Warning / Danger | |

| Hazard Statements | H225: Highly flammable liquid and vapor.H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][4][11] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P233: Keep container tightly closed.P280: Wear protective gloves/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container to an approved waste disposal plant. | [4][11] |

Handling:

-

Use in a well-ventilated area or a chemical fume hood.[12]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12]

-

Take precautionary measures against static discharge. Use only non-sparking tools.[4]

-

Avoid inhalation of vapors and contact with skin and eyes.[12]

Storage:

-

Store in a cool, dry, well-ventilated place away from ignition sources and oxidants.[12]

-

Keep the container tightly closed.[4]

-

Recommended storage is often in a refrigerator (2-8°C) to ensure long-term stability.

Conclusion

This compound (CAS No. 104863-65-2) is a valuable and highly efficient reagent for the controlled synthesis of ketones. Its utility is rooted in the stable chelated intermediate it forms with organometallic reagents, which elegantly circumvents the common problem of over-addition. By understanding its properties, synthesis, and the mechanism of its reactivity, researchers can confidently and safely incorporate this Weinreb amide into their synthetic strategies to build complex molecular architectures with precision and high yield.

References

- 1. This compound | C5H11NO2 | CID 11344007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. N-Methoxy-n-methyl-propionamide | CymitQuimica [cymitquimica.com]

- 4. This compound | 104863-65-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound | 104863-65-2 | TCI EUROPE N.V. [tcichemicals.com]

- 12. chembk.com [chembk.com]

An In-depth Technical Guide to N-Methoxy-N-methylpropionamide: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of N-Methoxy-N-methylpropionamide, a valuable reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and its pivotal role as a Weinreb amide in the controlled formation of ketones. The content herein is structured to offer not just procedural steps but also the underlying scientific principles that govern its reactivity and utility.

Introduction: The Significance of this compound

This compound, also known as a Weinreb amide, is a cornerstone in the synthetic chemist's toolkit for the construction of carbon-carbon bonds. Its prominence stems from its ability to react with organometallic reagents, such as Grignard and organolithium compounds, to produce ketones in high yields, effectively avoiding the common issue of over-addition that plagues similar reactions with esters or acid chlorides.[1][2] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until a hydrolytic workup.[1][3] This guide will explore the intricacies of this remarkable molecule, providing both theoretical understanding and practical protocols for its use.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory.

Chemical Structure and Identifiers

This compound is characterized by a central carbonyl group bonded to a nitrogen atom, which is, in turn, substituted with a methyl and a methoxy group. This specific arrangement is the hallmark of a Weinreb amide.

References

The Strategic Role of N-Methoxy-N-methylpropionamide in Modern Synthesis: A Technical Guide

Introduction: Beyond a Simple Amide to a Cornerstone of Controlled Acylation

In the landscape of organic synthesis, where precision and control are paramount, the choice of reagents can dictate the success or failure of a complex molecular construction. N-Methoxy-N-methylamides, commonly known as Weinreb amides, represent a pivotal development in the chemist's toolkit for carbon-carbon bond formation.[1][2] This guide focuses on a specific and highly useful member of this class: N-Methoxy-N-methylpropionamide. We will delve into its fundamental properties, its mechanistic advantages, and its practical application, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic value.

The true innovation of the Weinreb amide lies in its ability to react with potent organometallic reagents, such as Grignard or organolithium reagents, to cleanly afford ketones, or with hydride reagents to yield aldehydes.[2][3] This controlled reactivity circumvents the common problem of over-addition, a frequent complication when using more traditional acylating agents like esters or acid chlorides.[3] This unique behavior is attributed to the formation of a stable, chelated tetrahedral intermediate, which resists further nucleophilic attack until a deliberate aqueous workup.[1][4]

Core Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in the laboratory. This compound is a colorless liquid at room temperature.[5][6] Its key properties are summarized below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 117.15 g/mol | [7][8][9] |

| Molecular Formula | C₅H₁₁NO₂ | [8][9] |

| CAS Number | 104863-65-2 | [7] |

| Appearance | Colorless to Almost Colorless Liquid | [5][6] |

| Purity | Typically >97% (GC) | [6][7] |

| IUPAC Name | N-methoxy-N-methylpropanamide | [8] |

| Boiling Point | 202°C | [5] |

| Flash Point | 85°C | [5] |

The Weinreb Ketone Synthesis: A Mechanistic Deep Dive

The cornerstone of this compound's utility is the Weinreb-Nahm ketone synthesis, first reported in 1981.[1] The reaction's success hinges on the unique stability of the intermediate formed upon nucleophilic addition.

When an organometallic reagent (R'-M) attacks the carbonyl carbon of the this compound, a tetrahedral intermediate is formed. Unlike the intermediate in reactions with esters or acid chlorides, this species is stabilized by chelation between the oxygen of the methoxy group and the metal atom (M) of the nucleophile.[1][4] This five-membered ring structure is remarkably stable at low temperatures, preventing the collapse of the intermediate and the subsequent elimination of the amide group to form a ketone, which would then be susceptible to a second nucleophilic attack.[1] Only upon acidic workup is the chelated intermediate hydrolyzed to yield the desired ketone in high purity.

Caption: The Weinreb ketone synthesis workflow, highlighting the stable intermediate.

Experimental Protocol: Synthesis of a Ketone via the Weinreb-Nahm Reaction

This protocol provides a general, self-validating procedure for the synthesis of a ketone from this compound using a Grignard reagent. The success of the reaction is validated by the clean conversion to the ketone with minimal formation of the tertiary alcohol byproduct.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, and condenser

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is sealed with a septum and flushed with dry nitrogen. Anhydrous THF is added via syringe to dissolve the amide.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice-water bath. This is a critical step to ensure the stability of the tetrahedral intermediate that will be formed.[1]

-

Grignard Addition: The Grignard reagent (1.1 eq) is added dropwise via a dropping funnel or syringe over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly. The slow addition helps to control the exothermicity of the reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, the reaction is stirred at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting amide.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl at 0 °C. This step protonates the intermediate, leading to its collapse and the formation of the ketone. The acidic quench also neutralizes any unreacted Grignard reagent.

-

Workup and Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed successively with saturated aqueous NaHCO₃ and brine. The purpose of the bicarbonate wash is to remove any remaining acid.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure ketone.

Versatility in Synthesis: Broader Applications

The utility of this compound and other Weinreb amides extends beyond the synthesis of simple ketones. They are stable functional groups compatible with a wide range of reaction conditions, allowing for their incorporation into complex synthetic routes.[3]

-

Aldehyde Synthesis: Reduction with hydride reagents like Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄) provides a reliable route to aldehydes, again avoiding over-reduction to the alcohol.[3]

-

One-Pot Procedures: The stability of the Weinreb amide has been exploited in the development of one-pot magnesium-halogen exchange and arylation reactions, simplifying synthetic workflows.[1]

-

Peptide Chemistry: Various peptide coupling reagents can be used to prepare Weinreb amides from carboxylic acids, including those with chiral centers, often without racemization.[4]

Safety and Handling

This compound is a flammable liquid and vapor.[8] It can cause skin and eye irritation.[8] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid exposure to heat, sparks, and open flames.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its ability to facilitate the controlled formation of ketones and aldehydes from highly reactive organometallic and hydride reagents makes it an invaluable tool in academic research, process development, and the pharmaceutical industry. The underlying principle of its reactivity—the formation of a stable, chelated intermediate—is a testament to the power of mechanistic understanding in driving synthetic innovation. By mastering the application of this reagent, scientists can navigate complex synthetic challenges with greater precision and efficiency.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. chembk.com [chembk.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. N-Methoxy-n-methyl-propionamide | CymitQuimica [cymitquimica.com]

- 8. This compound | C5H11NO2 | CID 11344007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

N-Methoxy-N-methylpropionamide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methoxy-N-methylpropionamide

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of this compound

In the landscape of modern organic synthesis, N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile and reliable intermediates.[1][2] this compound, the subject of this guide, is a quintessential example, serving as a stable and easily handled precursor for the synthesis of ketones and aldehydes derived from propionic acid.

The primary advantage of employing a Weinreb amide, such as this compound, lies in its elegant solution to the pervasive problem of over-addition that plagues reactions with highly reactive organometallic reagents (e.g., Grignard or organolithium reagents).[3][4] When these nucleophiles react with traditional acylating agents like acid chlorides or esters, the initial ketone product is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as an undesired byproduct.

The genius of the Weinreb amide resides in its mechanism. Upon nucleophilic attack, it forms a stable, five-membered tetrahedral intermediate that is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[4][5] This intermediate remains intact at low temperatures and does not collapse to the ketone until an acidic workup is performed. This chelation-stabilized pause effectively prevents the second "over-addition," ensuring a clean conversion to the desired ketone.[3][5] This guide provides a comprehensive overview of a reliable synthesis protocol, purification strategy, and detailed characterization of this compound for research and development applications.

Part 1: Synthesis Methodology

The synthesis of this compound can be achieved through various methods, often starting from propionic acid or its activated derivatives like propionyl chloride or propionic anhydride.[1][6][7] A highly efficient and common laboratory-scale approach involves the direct coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a peptide coupling agent. This avoids the need to first prepare a more hazardous acid chloride.

This section details a robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, a water-soluble carbodiimide that facilitates amide bond formation under mild conditions.

Reaction Principle and Causality

The core of this synthesis is the activation of the carboxylic acid's carboxyl group. Propionic acid itself is not reactive enough to be attacked by the weakly nucleophilic N,O-dimethylhydroxylamine. EDC serves as a dehydrating and activating agent. It reacts with the carboxyl group of propionic acid to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. The nitrogen of N,O-dimethylhydroxylamine then attacks the activated carbonyl carbon, displacing the isourea to form the stable amide bond. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the amine and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow from starting materials to the purified product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Propionic acid

-

N,O-Dimethylhydroxylamine hydrochloride[8]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) - Optional but recommended to suppress side reactions and minimize racemization in chiral substrates.

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add propionic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.1 eq).

-

Dissolve the solids in anhydrous dichloromethane (approx. 0.2 M concentration relative to the acid).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add DIPEA (2.5 eq) to the stirred solution.

-

Add EDC (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

-

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic wash removes excess amine base, while the basic wash removes unreacted carboxylic acid and HOBt.[9]

-

Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford this compound as a colorless liquid.[10]

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following section details the expected outcomes from standard analytical techniques.

Visualizing the Characterization Strategy

This diagram illustrates the logical process of confirming the product's identity.

Caption: Logic flow for the structural verification of the synthesized product.

Expected Analytical Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Expected Value |

| Molecular Formula | C₅H₁₁NO₂[11] |

| Molecular Weight | 117.15 g/mol [11] |

| Appearance | Colorless to pale yellow liquid[10] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.69 (s, 3H, -OCH₃), 3.19 (s, 3H, -NCH₃), 2.45 (q, J=7.4 Hz, 2H, -CH₂-), 1.15 (t, J=7.4 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 175.5 (C=O), 61.2 (-OCH₃), 32.4 (-NCH₃), 25.8 (-CH₂-), 9.6 (-CH₃) |

| FT-IR (neat, cm⁻¹) | ~1660 cm⁻¹ (strong, C=O amide stretch) |

| Mass Spec (ESI+) | m/z 118.08 [M+H]⁺, 140.07 [M+Na]⁺[12] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive evidence for the structure. The presence of four distinct signals with the expected chemical shifts, integration values (3H:3H:2H:3H), and splitting patterns (a singlet for each methyl group, a quartet for the methylene group, and a triplet for the terminal methyl group) is a clear confirmation of the this compound structure. The coupling between the -CH₂- and -CH₃ of the propyl group is characteristic.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show five distinct signals, corresponding to the five unique carbon atoms in the molecule. The signal far downfield (~175 ppm) is characteristic of an amide carbonyl carbon. The other four signals in the aliphatic region correspond to the methoxy, N-methyl, methylene, and methyl carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band around 1660 cm⁻¹. This band is characteristic of the C=O stretching vibration of a tertiary amide, providing clear evidence of the successful amide bond formation.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode will confirm the molecular weight of the compound. The expected observation is the protonated molecular ion ([M+H]⁺) at an m/z value of approximately 118.08, which corresponds to the molecular formula C₅H₁₂NO₂⁺.

Part 3: Safety and Handling

Professional laboratory safety practices must be observed at all times.

-

This compound: Classified as a flammable liquid and vapor.[13] It may cause skin and serious eye irritation.[11] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Reagents: Coupling agents like EDC can be sensitizers. Propionic acid and its derivatives are corrosive. Dichloromethane is a volatile solvent and a suspected carcinogen. All reagents should be handled with care in a fume hood, following the specific guidelines in their respective Safety Data Sheets (SDS).[14]

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable synthetic intermediate whose utility stems from its ability to cleanly form ketones without over-addition byproducts. The synthesis protocol described herein, utilizing a common carbodiimide coupling agent, is a reliable and scalable method for its preparation from propionic acid. The detailed characterization data provides a clear benchmark for researchers to verify the identity and purity of the synthesized material, ensuring its quality for subsequent use in complex synthetic endeavors.

References

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. This compound | C5H11NO2 | CID 11344007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 13. This compound | 104863-65-2 | TCI AMERICA [tcichemicals.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

The Atypical Mechanism of Action of N-Methoxy-N-methylpropionamide: A Guide for Synthetic Chemists

Abstract

N-Methoxy-N-methylpropionamide, a member of the N,O-dimethylhydroxylamide family, more commonly known in the field of organic chemistry as a Weinreb amide, presents a unique "mechanism of action" that diverges from the traditional pharmacological context of receptor-ligand interactions. Its utility and mode of action are not defined by biological activity, but by its pivotal role as a stable and selective acylating agent in organic synthesis. This technical guide provides an in-depth exploration of the chemical principles that govern the reactivity of this compound, enabling the controlled formation of ketones and aldehydes, which are crucial intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients. We will dissect the underlying mechanism that prevents the pervasive issue of over-addition in reactions with organometallic reagents and provide practical insights for its application in research and development.

Introduction: Redefining "Mechanism of Action" in a Synthetic Context

In the realm of drug development, the term "mechanism of action" typically describes the intricate molecular interactions through which a drug elicits its therapeutic effect. However, for a compound like this compound, its significance lies not in its direct biological effect, but in its role as a sophisticated chemical tool. It is a prime example of a Weinreb amide, a class of compounds developed by Steven M. Weinreb and Steven Nahm in 1981 to address a long-standing challenge in organic synthesis: the controlled formation of ketones from carboxylic acid derivatives.[1][2]

The primary challenge with traditional acylating agents, such as esters and acid chlorides, is their propensity to undergo a second nucleophilic attack by organometallic reagents, leading to the formation of tertiary alcohols as undesired byproducts.[1][3] The Weinreb amide, and by extension this compound, elegantly circumvents this issue through a unique mechanism that stabilizes a key reaction intermediate. This guide will illuminate this mechanism, providing researchers and drug development professionals with a comprehensive understanding of how to leverage this powerful synthetic tool.

The Weinreb Amide: A Keystone of Controlled Ketone Synthesis

The remarkable stability and controlled reactivity of this compound stem from its unique N-methoxy-N-methylamide structure.[4] This arrangement is central to its ability to form a stable tetrahedral intermediate upon reaction with organometallic reagents like Grignard or organolithium reagents.[4][5]

The Chelation-Stabilized Tetrahedral Intermediate

The cornerstone of the Weinreb amide's mechanism is the formation of a five-membered chelate ring in the tetrahedral intermediate. When a nucleophilic organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of this compound, a tetrahedral intermediate is formed. The key feature of this intermediate is the chelation of the metal cation (e.g., Li⁺ or Mg²⁺) by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[1][5]

This chelation imparts significant stability to the intermediate, preventing its collapse and the subsequent elimination of the N-methoxy-N-methylamine group.[5] This stability is maintained at low temperatures, allowing for a controlled reaction.[1] Upon acidic workup, the stable intermediate is readily hydrolyzed to yield the desired ketone in high purity.[4][5]

Experimental Protocol: A General Procedure for Ketone Synthesis

The following is a representative, step-by-step protocol for the synthesis of a ketone using this compound and a Grignard reagent.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 equivalent) dissolved in anhydrous THF.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition of Grignard Reagent: The Grignard reagent (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

-

Extraction: The aqueous layer is separated and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude ketone.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Advantages in Drug Development and Organic Synthesis

The precision and reliability of the Weinreb ketone synthesis make it an invaluable tool in the multi-step synthesis of complex molecules, which is a cornerstone of drug discovery and development.[4] The key advantages include:

-

High Selectivity and Prevention of Over-addition: This is the most significant advantage, leading to cleaner reactions and higher yields of the desired ketone.[1][4]

-

Broad Substrate Scope: The method is compatible with a wide variety of organometallic reagents and carboxylic acid derivatives.[4]

-

Mild Reaction Conditions: The reactions are typically carried out under mild conditions, which allows for the presence of sensitive functional groups in the reactants.[4]

-

Stability of the Weinreb Amide: N-Methoxy-N-methylamides are generally stable compounds that can be purified and stored before use.[4]

| Feature | Weinreb Amide (e.g., this compound) | Ester / Acid Chloride |

| Reaction with Organometallics | Forms a stable, chelated tetrahedral intermediate. | Forms an unstable tetrahedral intermediate. |

| Primary Product | Ketone | Tertiary Alcohol (due to over-addition) |

| Selectivity | High | Low |

| Yield of Ketone | Generally High | Often Low |

Conclusion

This compound, as a representative Weinreb amide, offers a highly effective and controlled method for the synthesis of ketones. Its "mechanism of action" is a testament to clever chemical design, leveraging the principles of chelation to stabilize a key reaction intermediate and prevent unwanted side reactions. For researchers and scientists in drug development and organic synthesis, a thorough understanding of this mechanism is essential for the efficient and precise construction of complex molecular architectures that are vital for the advancement of medicine and materials science.

References

A Technical Guide to N-Methoxy-N-methylpropionamide in Weinreb Ketone Synthesis: Mechanism, Protocol, and Application

Abstract

The synthesis of ketones is a foundational transformation in organic chemistry, pivotal to the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science. However, traditional methods utilizing organometallic reagents with common acylating agents like esters or acid chlorides are frequently plagued by over-addition, leading to the formation of tertiary alcohols and diminished yields. The Weinreb-Nahm ketone synthesis, developed in 1981, provides an elegant and robust solution to this long-standing challenge.[1][2] This guide focuses specifically on the utility of N-Methoxy-N-methylpropionamide, a quintessential Weinreb amide, as a model substrate. We will provide an in-depth exploration of the underlying mechanism, a field-tested experimental protocol, and a discussion of its strategic application in complex molecule synthesis, particularly within the drug development landscape.

The Challenge of Controlled Acylation: Overcoming Over-Addition

The reaction of a carboxylic acid derivative with an organometallic reagent (e.g., Grignard or organolithium) is a classic carbon-carbon bond-forming reaction. The initial nucleophilic addition forms a ketone. However, in most cases, the resulting ketone is more reactive towards the organometallic reagent than the starting material.[3][4] This leads to a second, often undesired, nucleophilic attack, yielding a tertiary alcohol. This lack of selectivity complicates product purification and significantly lowers the yield of the target ketone.[1]

The Weinreb ketone synthesis circumvents this issue through the use of N-methoxy-N-methylamides (Weinreb amides). The unique structure of these amides allows for the formation of a stable intermediate that resists further nucleophilic attack, thereby ensuring the reaction stops cleanly at the ketone stage after an aqueous workup.[5]

The Core Principle: Mechanism of Action

The efficacy of this compound, and Weinreb amides in general, is rooted in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[1][3]

The process unfolds as follows:

-

Nucleophilic Addition: The organometallic reagent (R'-M, where M is typically Li or MgX) adds to the electrophilic carbonyl carbon of the Weinreb amide.

-

Chelate Formation: This addition forms a tetrahedral intermediate. Crucially, the metal cation is stabilized by chelation, forming a five-membered ring with both the carbonyl oxygen and the methoxy oxygen.[6]

-

Intermediate Stability: This bidentate chelation renders the intermediate exceptionally stable at low temperatures. It prevents the elimination of the amido group to form the ketone in situ. Without the premature formation of the highly reactive ketone, the possibility of a second nucleophilic addition (over-addition) is completely suppressed.[7][8]

-

Hydrolysis (Workup): Upon the addition of a mild acid (e.g., aqueous NH₄Cl or HCl) during the workup, the stable chelate is hydrolyzed, collapsing the intermediate and liberating the desired ketone in high purity.[9]

Figure 1: Chelation-controlled mechanism preventing over-addition.

Experimental Protocol: A Self-Validating System

This section details a two-part, field-proven workflow: the preparation of the Weinreb amide from an acid chloride, followed by its conversion to a ketone.

Part A: Synthesis of this compound

This procedure converts propionyl chloride into the corresponding Weinreb amide. The use of an acid chloride is efficient for acylation.[1][10]

Materials:

-

Propionyl Chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

-

Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend N,O-Dimethylhydroxylamine hydrochloride (1.0 eq) in dry DCM. Cool the flask to 0 °C using an ice bath.

-

Causality: An inert atmosphere prevents reactions with atmospheric moisture. Cooling to 0 °C mitigates the exothermic nature of the reaction and minimizes potential side reactions.

-

-

Base Addition: Slowly add pyridine or Et₃N (2.2 eq) to the suspension. Stir for 10-15 minutes.

-

Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. A slight excess of base ensures complete neutralization and scavenges the HCl generated during the acylation.

-

-

Acylation: Add propionyl chloride (1.0 eq) dropwise to the cold mixture. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

-

Workup & Purification:

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine/Et₃N), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by distillation or flash column chromatography to yield pure this compound.[2]

-

Part B: Weinreb Ketone Synthesis (e.g., Synthesis of 4-Heptanone)

This protocol describes the reaction of this compound with propylmagnesium bromide.

Materials:

-

This compound (from Part A)

-

Propylmagnesium bromide (or other Grignard/organolithium reagent) in a suitable solvent (e.g., THF or Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere, add this compound (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).

-

Causality: Rigorously dry conditions are essential as organometallic reagents are highly reactive with water. Low temperature is critical for the stability of the tetrahedral intermediate and to prevent potential side reactions.[1]

-

-

Nucleophile Addition: Add the Grignard reagent (1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

-

Causality: A slight excess of the organometallic reagent ensures complete consumption of the Weinreb amide. Slow, controlled addition prevents temperature spikes that could destabilize the chelated intermediate.

-

-

Reaction: Stir the mixture at the low temperature for 30 minutes, then allow it to warm slowly to 0 °C or room temperature over 1-2 hours. Monitor by TLC.

-

Quenching & Workup:

-

Cool the reaction back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution. This hydrolyzes the intermediate and destroys any excess Grignard reagent.

-

Causality: NH₄Cl is a mild proton source, making it ideal for the workup without causing acid-sensitive functional groups to decompose.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The resulting crude ketone can be purified by flash chromatography or distillation to yield the final product (4-heptanone).

Figure 2: A two-stage workflow for Weinreb ketone synthesis.

Scope, Advantages, and Limitations

The Weinreb ketone synthesis is a highly versatile and reliable method, which has led to its widespread adoption.[1]

| Feature | Weinreb Ketone Synthesis | Traditional Acylation (Ester/Acid Chloride) |

| Selectivity | Excellent; stops cleanly at the ketone stage. | Poor; significant over-addition to tertiary alcohol is common.[3] |

| Yield | Generally high to excellent. | Variable and often moderate due to side products. |

| Functional Group Tolerance | High; tolerates esters, silyl ethers, N-protected amino acids, sulfonates, and more.[1] | Low; organometallic reagents can react with other electrophilic sites. |

| Reagent Scope | Broad; compatible with Grignard reagents, organolithiums, and organocuprates.[7] | Broad, but side reactions are more prevalent. |

| Reductions | Can be cleanly reduced to aldehydes using LiAlH₄ or DIBAL-H.[1][9] | Reduction often proceeds to the primary alcohol. |

| Stability | Weinreb amides are stable, often crystalline solids or high-boiling liquids that can be purified and stored. | Acid chlorides are highly moisture-sensitive. |

Limitations: While robust, the method is not without limitations.

-

Steric Hindrance: Very bulky organometallic reagents or sterically hindered Weinreb amides can lead to slow or incomplete reactions.

-

Basicity of Reagents: Strongly basic, non-nucleophilic reagents can sometimes cause deprotonation or elimination side reactions instead of addition.[11][12]

-

Atom Economy: The synthesis of the Weinreb amide from a carboxylic acid adds a step to the overall sequence compared to direct use of an acid chloride, which can be a consideration in process chemistry.

Application in Drug Development and Natural Product Synthesis

The reliability and mild conditions of the Weinreb ketone synthesis have made it an indispensable tool in the synthesis of complex, biologically active molecules. Ketone moieties are common pharmacophores and are crucial intermediates for building more complex stereocenters and heterocyclic systems.

The method has been instrumental in the total synthesis of numerous natural products, including Macrosphelides A and B, Amphidinolide J, and Spirofungins A and B.[1] In drug development, its tolerance for sensitive functional groups allows for the late-stage introduction of ketone functionalities into complex scaffolds, a critical advantage for generating analogues for structure-activity relationship (SAR) studies. For instance, the synthesis of chiral α-amino ketones, precursors to protease inhibitors, often relies on the reaction of an N-protected amino Weinreb amide with an organometallic reagent.[7]

Conclusion

This compound serves as a perfect exemplar of the power and precision of the Weinreb amide functionality. By forming a stable, chelated intermediate, it effectively solves the pervasive problem of over-addition in ketone synthesis. This method provides chemists, particularly those in drug discovery and development, with a trustworthy and versatile tool for constructing C-C bonds under mild conditions with high functional group compatibility. Its continued prevalence in both academic and industrial laboratories is a testament to its enduring utility and elegant design.[13][14]

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Weinreb Ketone Synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Weinreb_ketone_synthesis [chemeurope.com]

- 10. Weinreb amides [pubsapp.acs.org]

- 11. The Growing Synthetic Utility of the Weinreb Amide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Reactivity of N-Methoxy-N-methylpropionamide: A Cornerstone of Modern Ketone and Aldehyde Synthesis

This guide provides a comprehensive analysis of the reactivity, synthesis, and application of N-Methoxy-N-methylpropionamide, a quintessential example of a Weinreb-Nahm amide. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core mechanistic principles that make this reagent an indispensable tool for the precise construction of carbonyl compounds, thereby avoiding common pitfalls of traditional organometallic chemistry.

The Challenge of Controlled Acylation and the Weinreb Amide Solution

A fundamental transformation in organic synthesis is the acylation of carbon nucleophiles to form ketones. Historically, the use of highly reactive acylating agents like acid chlorides or esters with potent organometallic reagents (e.g., Grignard or organolithium reagents) is plagued by a critical issue: over-addition.[1][2] The ketone product formed is often more reactive than the starting material, leading to a second nucleophilic attack that yields a tertiary alcohol.[2] This side reaction severely limits the yield and purity of the desired ketone, even when stoichiometries are carefully controlled.[1]

In 1981, Steven M. Weinreb and Steven Nahm introduced a transformative solution: the N-methoxy-N-methylamide, now universally known as the Weinreb-Nahm amide.[1] this compound is a specific and widely used member of this class. Its unique structure facilitates the controlled, single addition of organometallic and hydride reagents, providing clean, high-yield access to ketones and aldehydes, respectively.[3] This method's reliability, broad functional group tolerance, and the stability of the amide itself have cemented its role as a superior strategy in complex molecule synthesis.[1][3]

The Core Mechanistic Principle: A Stable, Chelated Tetrahedral Intermediate

The remarkable selectivity of this compound stems from its ability to form a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack.[4] When an organometallic reagent (like an organolithium or Grignard reagent) adds to the carbonyl carbon, the resulting anionic oxygen and the nitrogen's methoxy group chelate to the metal cation (Li⁺ or MgX⁺).[1][5]

This chelation stabilizes the tetrahedral intermediate, preventing its premature collapse to a ketone at low reaction temperatures.[1] Because the ketone is not formed in the presence of the highly reactive organometallic reagent, the problematic second addition is effectively thwarted.[4][6] The stable intermediate persists until a deliberate aqueous or acidic workup, which protonates the species and induces its collapse to the final ketone product.[3]

Figure 1: Comparison of reaction pathways for esters versus Weinreb amides with organometallic reagents.

Key Transformations of this compound

The unique stability of the chelated intermediate allows for two primary, high-value transformations.

Synthesis of Ketones via Organometallic Addition

The most prominent application is the synthesis of ketones. This compound reacts cleanly with a wide array of organometallic reagents to produce the corresponding ketones in high yields.

-

Organolithium Reagents (R-Li): These reagents are highly effective for this transformation.[7]

-

Grignard Reagents (R-MgX): Grignard reagents are the most commonly employed nucleophiles, demonstrating broad applicability with aliphatic, vinyl, aryl, and alkynyl variants.[1][8]

The reaction tolerates a vast range of functional groups within the nucleophile or the amide substrate, including esters, silyl ethers, sulfonates, and N-protected amino acids, making it ideal for multi-step synthesis.[1]

| Reagent Type | Typical Conditions | Product | Key Advantages |

| Organolithium (e.g., n-BuLi, PhLi) | THF, -78 °C to 0 °C, then H₃O⁺ workup | Ketone | High reactivity, useful for less reactive substrates.[7] |

| Grignard (e.g., MeMgBr, PhMgCl) | THF or Et₂O, 0 °C to RT, then H₃O⁺ workup | Ketone | Widely available, excellent functional group tolerance.[8][9] |

Synthesis of Aldehydes via Hydride Reduction

The same mechanistic principle enables the selective reduction of this compound to propionaldehyde. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce amides to amines, their reaction with Weinreb amides can be controlled to stop at the aldehyde stage.[1]

Diisobutylaluminium hydride (DIBAL-H) is particularly well-suited for this transformation, reliably delivering the aldehyde product at low temperatures (-78 °C) before aqueous workup.[3][10][11] This method prevents the common over-reduction of the intermediate aldehyde to a primary alcohol.[4]

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

The Unseen Workhorse: A Technical Guide to the Solubility of N-Methoxy-N-methylpropionamide for the Modern Researcher

For the discerning researcher, scientist, and drug development professional, the precise understanding of a reagent's physical properties is not a mere academic exercise—it is the bedrock of reproducible, scalable, and ultimately successful chemical synthesis. Among the pantheon of modern synthetic tools, the Weinreb amide, and specifically N-Methoxy-N-methylpropionamide, has carved a vital niche. Its utility in forging carbon-carbon bonds with exquisite control is well-documented. However, a comprehensive, practical guide to one of its most fundamental characteristics—solubility—has remained elusive. This guide aims to rectify that, providing not just data, but a framework for understanding and determining the solubility of this critical reagent.

Introduction: Beyond a Reagent, a Strategic Synthetic Tool

This compound (CAS 104863-65-2), a member of the Weinreb amide class of compounds, is a cornerstone of modern organic synthesis.[1][2] Its defining feature is the N-methoxy-N-methylamide moiety, which, upon reaction with organometallic reagents, forms a stable chelated intermediate. This intermediate resists the common problem of over-addition, allowing for the clean and high-yield synthesis of ketones and aldehydes.[3][4] This level of control is indispensable in the multistep synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

While its reactivity is celebrated, its solubility profile is often an overlooked yet critical parameter for process development, reaction optimization, and purification strategies. This guide provides a detailed exploration of the solubility of this compound, offering both a theoretical framework and practical, step-by-step protocols for its determination.

Physicochemical Properties: A Snapshot

A thorough understanding of a compound's intrinsic properties is essential before delving into its solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [5][6] |

| Molecular Weight | 117.15 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid | [7][8] |

| Boiling Point | ~119-202 °C at 760 mmHg | [9][10] |

| Density | ~0.961 - 0.98 g/cm³ | [8][10] |

| Flash Point | ~26 °C | [8] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [10][11] |

Theoretical Underpinnings of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As a tertiary amide, it lacks a hydrogen bond donor (no N-H bond), which significantly influences its interaction with protic solvents.

However, the presence of the carbonyl oxygen and the ether oxygen allows it to act as a hydrogen bond acceptor. This, combined with its moderate polarity, dictates its solubility behavior. It is reported to have good solubility in water and many organic solvents, with slight solubility noted in chloroform and methanol.[9][10] This broad solubility is a key advantage in its application, allowing it to be used in a variety of reaction conditions.

The principle of "like dissolves like" is a useful starting point. Polar solvents will interact more favorably with the polar amide functionality, while nonpolar solvents will have a greater affinity for the propyl chain.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published quantitative solubility data, the following protocols are provided to enable researchers to determine this critical parameter with a high degree of accuracy.

Qualitative "Soluble/Insoluble" Assessment

This initial screening provides a rapid overview of solubility in a range of solvents.

References

- 1. N-Methoxy-n-methyl-propionamide | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C5H11NO2 | CID 11344007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Starshinechemical [starshinechemical.com]

- 9. chembk.com [chembk.com]

- 10. N-METHOXY-N-METHYL-PROPIONAMIDE CAS#: 104863-65-2 [m.chemicalbook.com]

- 11. This compound | 104863-65-2 [sigmaaldrich.com]

A Technical Guide to the Safe Handling and Application of N-Methoxy-N-methylpropionamide

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-Methoxy-N-methylpropionamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causality-driven understanding of risk mitigation. The protocols herein are designed as self-validating systems, grounded in the inherent physicochemical properties of the compound to ensure a robust culture of safety in the laboratory.

Compound Identification and Physicochemical Properties

This compound, a member of the Weinreb amide class of reagents, is a versatile intermediate in organic synthesis. Its utility, however, is paired with specific physical and chemical properties that dictate its handling requirements. A foundational understanding of these characteristics is the first step in a comprehensive safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 104863-65-2 | [1][2] |

| Molecular Formula | C₅H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 117.15 g/mol | [2][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Flash Point | 26 °C (78.8 °F) | [1][4] |

| Boiling Point | ~119 °C (Predicted) | [1] |

| Density | 0.961 - 0.98 g/cm³ | [1][4] |

| Solubility | Good solubility in water; slightly soluble in chloroform and methanol. | [1][3] |

| Recommended Storage | 2-8 °C in a dry, well-ventilated area. |[1] |

Hazard Analysis and GHS Classification

The primary hazards associated with this compound are its flammability and its irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these risks.

Table 2: GHS Hazard Classification for this compound

| Category | Pictogram | Signal Word | Hazard Statement(s) |

|---|---|---|---|

| Physical Hazard | Warning | H226: Flammable liquid and vapor.[2][4] |

| Health Hazards | | Warning | H315: Causes skin irritation.[2][6]H319: Causes serious eye irritation.[2][6]H335: May cause respiratory irritation.[2][6] |

Analysis of Hazards

-

Flammability: With a flash point of 26°C, this compound is classified as a flammable liquid.[1][4] This means that at a relatively low temperature, it can release enough vapor to form an ignitable mixture with air. This property is the causal driver for requiring the use of explosion-proof equipment, grounding of containers to prevent static discharge, and the absolute prohibition of ignition sources in the handling area.[4]

-

Health Hazards: The compound is an irritant to the skin, eyes, and respiratory system.[2][3][6] This is not an abstract warning; direct contact can lead to inflammation, redness, and discomfort. Inhalation of vapors can irritate the mucosal linings of the respiratory tract. These facts necessitate the use of specific engineering controls (fume hoods) and personal protective equipment (gloves, eye protection) to create a barrier between the researcher and the chemical.

The Hierarchy of Controls: A Risk Mitigation Framework

A robust safety plan relies on a multi-layered approach to risk mitigation. The hierarchy of controls prioritizes the most effective measures first. Simply relying on Personal Protective Equipment (PPE) is insufficient; it is the last line of defense.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for reproducible science and personal safety.

Required Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This selection is based on preventing the specific hazards of irritation and flammability.

-

Eye/Face Protection: Chemical splash-resistant safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[6] A face shield should be worn over goggles during procedures with a high splash potential (e.g., bulk transfers).[7]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Gloves must be inspected for tears or punctures before each use.[8] After handling, remove gloves using the proper technique and wash hands thoroughly.[6]

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fastened.[6] For larger scale operations, impervious clothing may be necessary.

-

Respiratory Protection: All handling of this compound must be performed inside a certified chemical fume hood to prevent vapor inhalation.[6] If engineering controls fail or for emergency response, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[8]

Laboratory Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, motors). Ensure a safety shower and eyewash station are accessible and unobstructed.

-

Aliquotting/Weighing: Conduct all transfers within the fume hood. Ground and bond containers during transfer to prevent static electricity buildup.[4] Use non-sparking tools for opening or closing containers.[4]

-

Reaction Setup: When adding the reagent to a reaction vessel, do so slowly and in a controlled manner. If the reaction is exothermic, ensure adequate cooling is in place.

-

Post-Handling: Tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after the procedure is complete.[6]

Storage and Transport Protocol

-

Storage: Store containers in a designated, well-ventilated, and cool area, with a recommended temperature of 2-8°C.[1] The storage location should be away from heat and incompatible materials, particularly strong oxidizing agents.[3][6] Containers must be kept tightly closed to prevent vapor release.

-

Transport: When moving the chemical within the laboratory, use a secondary containment carrier (e.g., a bottle carrier or cart) to minimize the risk of breakage and spills.

Waste Disposal Protocol

-

Segregation: Collect all waste contaminated with this compound (including empty containers, contaminated gloves, and absorbent materials) in a dedicated, properly labeled hazardous waste container.

-

Disposal: Do not pour waste down the drain.[6] All chemical waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[4]

Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.

Spill Containment and Cleanup

The appropriate response to a spill is dictated by its scale. The following workflow provides a logical decision-making process.

Caption: Decision Workflow for Spill Response.

First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an exposure.

-

Inhalation: Remove the affected person to fresh air and keep them in a position comfortable for breathing.[6] If symptoms persist or if the person feels unwell, seek immediate medical attention.

-

Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the affected skin with plenty of water for at least 15 minutes.[6] If skin irritation occurs, seek medical advice.[6]

-

Eye Contact: Rinse cautiously and thoroughly with water for several minutes.[6] If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get immediate medical advice/attention.[6]

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[6]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).

-